Cas no 81969-62-2 (3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose)

3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose is a protected derivative of D-glucofuranose, where the hydroxyl groups at positions 3, 5, and 6 are benzylated. This modification enhances stability and solubility in organic solvents, making it a valuable intermediate in synthetic carbohydrate chemistry. The benzyl protecting groups can be selectively removed under mild conditions, allowing for controlled functionalization of the sugar backbone. Its well-defined stereochemistry and compatibility with glycosylation reactions make it particularly useful for oligosaccharide and glycoconjugate synthesis. The compound is commonly employed in medicinal chemistry and glycobiology research for constructing complex carbohydrate structures with high precision.
3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose structure
81969-62-2 structure
Product Name:3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose
CAS No:81969-62-2
MF:C27H30O6
MW:450.523508548737
CID:721221
Update Time:2026-04-29

3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose Chemical and Physical Properties

Names and Identifiers

    • a-D-Glucofuranose, 3,5,6-tris-O-(phenylmethyl)-
    • (5ξ)-3,5,6-Tri-O-benzyl-D-xylo-hexofuranose
    • 3,5,6-TRI-O-BENZYL-ALPHA-D-GLUCOFURANOSE
    • 3,5,6-Tri-O-benzyl-D-glucofuranose
    • 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose

Computed Properties

  • Exact Mass: 450.204
  • Monoisotopic Mass: 450.204
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.4A^2

Experimental Properties

  • Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.032 g/l) (25 º C),
  • PSA: 77.38000
  • LogP: 3.45210

3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose Pricemore >>

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3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose Related Literature

Additional information on 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose

Introduction to 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose (CAS No. 81969-62-2)

3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose is a specialized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical identifier CAS No. 81969-62-2, belongs to the class of glycosides and is characterized by its trifluoromethylation at the 3, 5, and 6 positions of the glucose ring. The presence of benzyl (phenylmethyl) groups at these positions enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further biological investigation.

The synthesis of 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose involves a series of well-defined chemical transformations that highlight the precision and expertise required in modern organic synthesis. The process typically begins with the protection of glucose units to prevent unwanted side reactions, followed by selective fluorination to introduce the trifluoromethyl groups at the specified positions. The final step involves the benzylation of the protected glucose derivative, which is achieved through nucleophilic substitution reactions. This multi-step synthesis underscores the compound's complexity and the sophisticated techniques employed in its preparation.

In recent years, 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose has been explored for its potential applications in drug development and therapeutic interventions. Its structural motif resembles several natural glycosides that have demonstrated pharmacological effects in various diseases. One of the most intriguing aspects of this compound is its ability to interact with biological targets such as enzymes and receptors due to its glycosidic linkage and fluorinated substituents. These interactions may lead to modulatory effects on metabolic pathways and cellular processes.

Current research in this area has focused on understanding the biochemical mechanisms by which 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose exerts its effects. Studies have shown that compounds with similar structural features can influence enzyme activity by acting as competitive inhibitors or substrates. For instance, research indicates that trifluoromethylated glycosides may interfere with carbohydrate metabolism by inhibiting key enzymes such as hexokinase or glucokinase. These findings suggest that 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose could be a valuable tool in developing treatments for metabolic disorders.

The potential therapeutic applications of 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose extend beyond metabolic diseases. Preliminary studies have also explored its role in anti-inflammatory and anticancer therapies. The fluorinated glycoside structure is known to enhance binding affinity to biological targets, which could improve drug efficacy. Additionally, the benzyl groups provide a handle for further chemical modifications, allowing researchers to fine-tune the pharmacological properties of the compound. This flexibility makes 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose a versatile scaffold for drug discovery efforts.

The development of new synthetic methodologies has been instrumental in advancing research on 3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose. Advances in fluorination techniques have enabled more efficient and selective introduction of trifluoromethyl groups into glycosidic structures. Similarly, improvements in protecting group strategies have streamlined synthetic routes and minimized side reactions. These advancements not only facilitate the production of high-purity compounds but also open new avenues for structural diversification and functionalization.

In conclusion,3,5,6-Tris-O-(phenylmethyl)-α-D-glucofuranose (CAS No. 81969-62-2) represents a significant advancement in glycoside chemistry with promising applications in pharmaceuticals. Its unique structure and potential biological activities make it a compelling subject for further research and development. As synthetic methodologies continue to evolve, this compound is likely to play an increasingly important role in drug discovery and therapeutic innovation.

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